Polyadenylic-polyuridylic acid sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

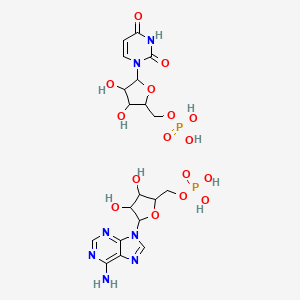

Polyadenylic-polyuridylic acid sodium is a synthetic double-stranded RNA molecule composed of polyadenylic acid and polyuridylic acid. This compound is known for its potential therapeutic activity, particularly when used in conjunction with radiotherapy. It is also utilized in comparative physiochemical studies with other duplex and single-stranded polymers .

Preparation Methods

Polyadenylic-polyuridylic acid sodium is typically prepared by combining polyadenylic acid and polyuridylic acid under specific conditions. The preparation involves dissolving the components in sterile physiological water and heating the mixture to 50°C for 10 minutes to increase solubility. The solution is then allowed to cool to room temperature to ensure proper annealing . Industrial production methods involve lyophilization and sterile filtration to ensure the absence of bacterial contamination .

Chemical Reactions Analysis

Polyadenylic-polyuridylic acid sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethidium, DAPI, and methidiumpropyl-EDTA . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Polyadenylic-polyuridylic acid sodium has a wide range of scientific research applications. It is used in:

Mechanism of Action

The mechanism of action of polyadenylic-polyuridylic acid sodium involves recognition by Toll-like receptor 3 (TLR3), which induces TRIF-dependent signaling. This leads to the activation of transcription factors NF-κB and interferon regulatory factor (IRF), resulting in the production of pro-inflammatory cytokines and type I interferons . This compound promotes antigen-specific Th1-immune responses and boosts antibody production .

Comparison with Similar Compounds

Polyadenylic-polyuridylic acid sodium is unique in its ability to form a synthetic polyribonucleotide complex with a variety of immunopharmacological activities. Similar compounds include:

Polyinosinic-polycytidylic acid: Another synthetic double-stranded RNA molecule used in immunotherapy.

Polydeoxyadenylic-thymidylic acid: A synthetic polynucleotide used in comparative studies.

Polyadenylic acid: A homopolymer used in various biochemical studies.

This compound stands out due to its specific activation of TLR3 and its potential therapeutic applications in cancer treatment and antiviral responses .

Properties

IUPAC Name |

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.C9H13N2O9P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQHQOKIMNKUEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7O16P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.